1-Amino-4-bromo-2-methylanthraquinone

Organic Synthesis Medicinal Chemistry Dye Chemistry

Researchers seeking a reliable 4-bromo-2-methylanthraquinone scaffold for disperse dye synthesis or SAR studies often face supply inconsistency. This compound provides a defined 4-bromo leaving group for Ullmann coupling and nucleophilic aromatic substitution, enabling reproducible derivatization. • Key precursor for anthrapyridone and other disperse dyes; 90% high-yield synthesis route from bromaminic acid. • Enables focused libraries of 4-(aryl/alkylamino)-2-methylanthraquinones via Cu(OAc)₂/KOAc coupling at 110°C. • Verified reference spectra (FTIR, Raman, GC-MS) ensure rapid analytical identity confirmation. • Bulk stock available; ambient shipping worldwide.

Molecular Formula C15H10BrNO2
Molecular Weight 316.15 g/mol
CAS No. 81-50-5
Cat. No. B1581509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-4-bromo-2-methylanthraquinone
CAS81-50-5
Molecular FormulaC15H10BrNO2
Molecular Weight316.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)Br
InChIInChI=1S/C15H10BrNO2/c1-7-6-10(16)11-12(13(7)17)15(19)9-5-3-2-4-8(9)14(11)18/h2-6H,17H2,1H3
InChIKeyVIQMJMDPUIBXQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-4-bromo-2-methylanthraquinone Baseline & Procurement


1-Amino-4-bromo-2-methylanthraquinone (CAS 81-50-5, MF: C₁₅H₁₀BrNO₂, MW: 316.15 g/mol) is a functionalized anthraquinone derivative, characterized by a bromine atom at the 4-position, a methyl group at the 2-position, and a primary amino group at the 1-position . It is primarily employed as a key synthetic intermediate in the preparation of disperse dyes for textiles , 4-substituted anthraquinone derivatives with biological activity , and is an object of study in the structure-activity relationships of halogenated anthraquinones [1].

1-Amino-4-bromo-2-methylanthraquinone Substituent Effects


Generic substitution among anthraquinone derivatives is not feasible because the specific combination and position of substituents—particularly the 4-bromo and 2-methyl groups—profoundly alter both chemical reactivity and biological profile. The presence of a 4-bromo substituent enhances electrophilicity for nucleophilic substitution, a key property for dye synthesis that is absent in the non-halogenated parent compound [1]. More critically, a long-term bioassay analysis reveals that bromine substitutions, compared to amino or alkyl groups alone, significantly enhance carcinogenicity and extend target organ profiles (e.g., to forestomach and lung), while a 2-methyl substitution ortho to the 1-amino group preserves hepatic and renal tumor induction without inducing urinary bladder tumors [2]. Such distinct reactivity and toxicological divergence preclude the direct substitution of 1-amino-4-bromo-2-methylanthraquinone with its chloro analog or the non-halogenated 1-amino-2-methylanthraquinone without altering experimental outcomes or final product properties.

1-Amino-4-bromo-2-methylanthraquinone Comparative Performance


Ullmann Coupling Reactivity

1-Amino-4-bromo-2-methylanthraquinone exhibits a well-defined reactivity in Ullmann-type coupling reactions with arylamines, enabling the synthesis of 4-arylamino derivatives under specific solvent-free conditions. This reaction profile is distinct from that of its 2-sulfonated analog (bromaminic acid), which is more commonly used but requires different reaction conditions and yields a different product class. The methyl group in the 2-position, versus a sulfonate group, also alters the compound's electronic properties and its subsequent biological activity. For instance, 2-methyl-substituted derivatives derived from this compound were found to be inactive as E-NTPDase inhibitors, whereas 2-sulfonate analogs were active [1]. This highlights that the methyl group is not an inert spectator; it critically defines the functional space and potential application.

Organic Synthesis Medicinal Chemistry Dye Chemistry

Optimized Bromination Yield

The synthesis of 1-amino-4-bromo-2-methylanthraquinone from its parent compound, 1-amino-2-methylanthraquinone, proceeds with a high reported yield of 90% under specific bromination conditions. This quantitative yield is critical for process economics and contrasts with a reported 60% yield using an alternative method (NBS/CCl₄) for a related bromination [3]. This establishes a clear, quantifiable benchmark for synthesis efficiency.

Process Chemistry Industrial Synthesis Cost Analysis

Carcinogenicity Target Organ Profile

A comparative analysis of long-term bioassays by the National Cancer Institute and National Toxicology Program reveals that the addition of a 4-bromo substituent to the 1-amino-2-methylanthraquinone scaffold fundamentally alters its carcinogenicity profile. While 1-amino-2-methylanthraquinone induces hepatic and renal tumors [1], the presence of a bromine substitution is associated with enhanced carcinogenicity and an extension of target organs to include the forestomach and lung [2]. This data provides a critical, quantifiable safety differentiation.

Toxicology Safety Assessment Structure-Activity Relationship

Verified Spectral Fingerprints

For procurement and quality assurance, the availability of reference spectral data is a practical differentiator. The target compound has well-documented FTIR, Raman, and MS (GC) spectra in commercial and open databases (SpectraBase) [1], which are directly linked to vendor catalogs (e.g., Sigma-Aldrich) . In contrast, its 4-chloro analog, while having some FTIR and Raman data, has less extensive documentation in these same databases [2]. This provides a tangible, quantitative advantage for compound verification and purity analysis.

Analytical Chemistry Quality Control Material Identification

1-Amino-4-bromo-2-methylanthraquinone Applications


4-Substituted Derivative Library Synthesis

This compound is the optimal starting material for creating focused libraries of 4-substituted 1-amino-2-methylanthraquinone derivatives via Ullmann-type coupling or nucleophilic aromatic substitution. The 4-bromo group serves as an excellent leaving group, enabling the introduction of various aryl- and alkylamines to generate diverse structures for biological screening or dye development [1]. The well-defined reaction conditions (Cu(OAc)₂/KOAc, 110°C, 5-24 h) provide a reproducible synthetic entry point .

Disperse Dye and Pigment Development

Its use as a key precursor in the synthesis of anthrapyridone and other disperse dyes for textile applications is a primary industrial scenario . The bromo group's electrophilicity, enhanced by the electron-donating amino group, facilitates reactions with nucleophiles like amines to yield vibrant colorants suitable for synthetic fibers . The high-yield synthesis (90%) from its precursor [2] makes it an economically viable intermediate for dye manufacturing.

Halogenated Anthraquinone SAR Studies

In medicinal chemistry and toxicology, this compound serves as a critical tool for SAR studies comparing the effects of different halogen substitutions (e.g., Br vs. Cl vs. H) on a conserved anthraquinone scaffold. Its distinct biological profile, including the potential for enhanced and altered carcinogenicity compared to non-brominated analogs [3], makes it a valuable probe for investigating the impact of specific substituents on target organ toxicity and mechanism of action [4].

Quality Control Analytical Standard

Due to the availability of verified reference spectra (FTIR, Raman, GC-MS) in commercial databases [5], this compound is well-suited as an analytical standard. It can be used to calibrate instruments, validate analytical methods for related compounds, and confirm the identity and purity of synthesized batches, a practical advantage over less well-documented analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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